molecular formula C13H15N3 B1465965 1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole CAS No. 217805-63-5

1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole

Cat. No.: B1465965
CAS No.: 217805-63-5
M. Wt: 213.28 g/mol
InChI Key: WJHGWYMRTDYVBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole is a chemical compound characterized by a unique structure that includes a phenyl group, a pyrrolidine ring, and a pyrazole ring.

Preparation Methods

The synthesis of 1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole typically involves the construction of the pyrazole ring followed by the introduction of the phenyl and pyrrolidinyl groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole is utilized in scientific research for its intriguing properties. It is valuable for studying biological processes and developing innovative pharmaceuticals. Its unique structure makes it a candidate for investigating interactions with biological targets and pathways.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole can be compared to other compounds with similar structures, such as:

Properties

IUPAC Name

1-phenyl-3-pyrrolidin-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-2-5-11(6-3-1)16-10-8-13(15-16)12-7-4-9-14-12/h1-3,5-6,8,10,12,14H,4,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHGWYMRTDYVBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NN(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole
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Reactant of Route 6
1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole

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